3-Fluoro-4-(p-tolyloxy)aniline
Description
Contextualization within Fluorinated Anilines and Aryloxyanilines as Privileged Scaffolds
The importance of 3-Fluoro-4-(p-tolyloxy)aniline is best understood by examining its constituent parts: the fluorinated aniline (B41778) and the aryloxyaniline frameworks. Both are considered "privileged scaffolds" in medicinal chemistry. rroij.comunife.itufrj.br This term, first introduced in 1988, describes molecular frameworks that can bind to a range of different biological targets, making them valuable starting points for drug discovery. ufrj.brnih.gov
Fluorinated Anilines: The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. lboro.ac.uk Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence molecular conformation, and improve metabolic stability by strengthening the carbon-fluorine bond against metabolic degradation. core.ac.ukmdpi.com Fluorinated anilines, in particular, are valuable precursors for a wide array of pharmaceuticals and agrochemicals. ossila.com The electron-withdrawing nature of fluorine can activate the aromatic ring for certain reactions, such as nucleophilic aromatic substitution (SNAr), providing a powerful tool for synthetic chemists. lboro.ac.ukcore.ac.ukvapourtec.com This reactivity, combined with the beneficial physiological effects of fluorine, establishes fluorinated anilines as a privileged class of intermediates.
Aryloxyanilines: The diaryl ether linkage (Ar-O-Ar) present in aryloxyanilines is a key structural motif found in numerous biologically active compounds. This flexible yet stable linker allows for the precise spatial orientation of two aromatic rings, which is often crucial for effective binding to biological targets like protein kinases. The synthesis of compounds like 3-Methoxy-4-(p-tolyloxy)aniline highlights the utility of the aryloxyaniline scaffold as a building block for more complex molecules, including potential kinase inhibitors.
By combining these two features, this compound represents a highly valuable scaffold. It offers the metabolic stability and unique electronic properties of a fluoroaromatic system alongside the proven structural benefits of a diaryl ether linkage. This combination makes it an attractive precursor for creating novel, highly functionalized molecules with potential applications in medicinal chemistry, as demonstrated by the synthesis of related complex heterocyclic systems like fluorinated benzimidazoles. nih.gov
Significance as a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis
The true value of this compound lies in its utility as a versatile synthetic intermediate. Its bifunctional nature—possessing a reactive amine group and a fluorinated diaryl ether core—allows for a wide range of chemical transformations.
Synthetic Accessibility: While specific literature detailing the synthesis of this compound is sparse, its preparation can be inferred from well-established methodologies for analogous compounds. The key diaryl ether bond is typically formed via a copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction would likely involve the coupling of an activated aryl halide, such as 2-fluoro-4-iodoaniline, with p-cresol (B1678582), or alternatively, the coupling of 4-amino-2-fluorophenol (B116865) with a p-tolyl halide. mdpi.com Another plausible route is through nucleophilic aromatic substitution (SNAr), where a highly activated fluoro-nitro-benzene derivative reacts with a phenoxide, followed by the reduction of the nitro group to the aniline. vapourtec.comresearchgate.net For example, the reaction of 3,4-difluoronitrobenzene (B149031) with an appropriate nucleophile, followed by reduction, is a common strategy for producing substituted anilines. vapourtec.com
Applications in Building Complex Molecules: As a building block, this compound serves as a precursor to more elaborate molecular architectures. The primary amine group is a nucleophilic handle for a variety of reactions, including amidation, alkylation, and the formation of heterocyclic rings. For instance, substituted o-phenylenediamines are critical starting materials for the synthesis of benzimidazoles, a scaffold known for a wide range of biological activities. nih.gov Research into the synthesis of 5-fluoro-6-(p-tolyloxy)-1H-benzo[d]imidazole-2-thiol strongly indicates the use of a diamine precursor structurally identical or closely related to this compound, which would be formed by introducing a second nitrogen-containing group onto the ring. nih.gov This transformation highlights its role in constructing complex, biologically relevant heterocyclic systems.
Furthermore, the aryloxyaniline moiety is a known component in the development of kinase inhibitors, which are a critical class of anticancer drugs. mdpi.comgoogle.com The synthesis of related compounds like 7-alkoxy-4-phenylamino-3-quinolinecarbonitriles from precursors such as 3-fluoro-p-anisidine underscores the utility of these types of anilines in generating potent enzyme inhibitors. ossila.com The structural features of this compound make it an ideal candidate for incorporation into libraries of compounds designed to target kinases and other important biological targets.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(4-methylphenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c1-9-2-5-11(6-3-9)16-13-7-4-10(15)8-12(13)14/h2-8H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLZFBMEUKRDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279970 | |
| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83660-65-5 | |
| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83660-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(4-methylphenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 4 P Tolyloxy Aniline and Key Precursors
Strategies for Carbon-Oxygen (C-O) Bond Formation in the Aryl Ether Moiety
The construction of the diaryl ether linkage is a critical step in the synthesis of 3-Fluoro-4-(p-tolyloxy)aniline. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, with catalytic methods also providing viable alternatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorinated Nitrobenzenes and Phenols
A prevalent and effective method for creating the C-O bond is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves the reaction of an activated fluorinated nitrobenzene (B124822) with a phenol. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a halide. researchgate.net
A common precursor for this synthesis is 3,4-difluoronitrobenzene (B149031). researchgate.net In this reaction, the fluorine atom at the 4-position is more susceptible to substitution due to the para-directing effect of the nitro group. The reaction with p-cresol (B1678582) (4-methylphenol) in the presence of a base proceeds to form the intermediate, 3-fluoro-4-(p-tolyloxy)nitrobenzene.
Interactive Data Table: SNAr Reaction Conditions
| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield |
| 3,4-Difluoronitrobenzene | p-Cresol | Potassium Carbonate | DMF | Elevated | High |
| 3,4-Difluoronitrobenzene | Morpholine (B109124) | - | Acetonitrile (reflux) | Reflux | Not specified |
Exploration of Catalytic Systems for Ether Linkage Formation
While SNAr reactions are widely used, catalytic methods, such as the Ullmann condensation or Buchwald-Hartwig etherification, offer alternative pathways for C-O bond formation. These reactions often employ copper or palladium catalysts to couple an aryl halide with a phenol. umass.edu For instance, a copper(I) catalyst could be used to facilitate the reaction between a halophenol derivative and an appropriate aryl partner. umass.edu These methods can be particularly useful when the SNAr reaction is sluggish or leads to unwanted side products.
Strategies for Amine Group Introduction and Reduction
The final step in the synthesis of this compound is the introduction of the amine group, which is almost universally accomplished by the reduction of a nitro group precursor.
Chemoselective Reduction of Nitro Precursors
The reduction of the nitro group in 3-fluoro-4-(p-tolyloxy)nitrobenzene to the corresponding aniline (B41778) is a crucial transformation. Several methods are available for this chemoselective reduction, with catalytic hydrogenation and metal-acid systems being the most common.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. google.com This is often a clean and efficient method, affording high yields of the desired amine. nih.gov
Iron/Ammonium (B1175870) Chloride Systems: A classic and cost-effective method for nitro group reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, or a salt like ammonium chloride. google.comresearchgate.net This system is well-suited for large-scale industrial production.
Interactive Data Table: Nitro Group Reduction Methods
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Product |
| 4-(2-fluoro-4-nitrophenyl)morpholine | Fe/NH4Cl | Methanol/Water | 70 °C | 3-fluoro-4-morpholinoaniline (B119058) |
| 3-Trifluoromethyl-4-fluoronitrobenzene | Iron powder/Ammonium chloride | Not specified | Not specified | 3-Trifluoromethyl-4-fluoroaniline |
| 3-Bromo-4-nitropyridine N-oxide | 10% Pd/C, H2 (1 atm) | Methanol | 25 °C | 3-Fluoro-4-aminopyridine |
Alternative Routes for Direct Amination of Aryl Scaffolds
While less common for this specific synthesis, direct amination of an aryl scaffold represents an alternative strategy. Methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple an aryl halide or triflate with an amine, could theoretically be employed. google.com However, for the synthesis of this compound, the reduction of the nitro precursor is the more established and widely practiced route.
Multi-Step Synthesis Pathways for Incorporating the this compound Core into Complex Molecules
This compound is a valuable building block in multi-step syntheses, particularly in the field of medicinal chemistry. vapourtec.comuogqueensmcf.comopenmedicinalchemistryjournal.com Its structure is often found in kinase inhibitors and other biologically active compounds. For example, it can be a key component in the synthesis of quinoline (B57606) derivatives, which are known to exhibit a range of pharmacological activities. ossila.com The aniline functionality allows for a variety of subsequent reactions, such as amide bond formation, sulfonylation, or participation in cyclization reactions to form heterocyclic systems. nih.gov
For instance, the primary amine of this compound can be reacted with various electrophiles to build more complex molecular architectures. This versatility makes it an important intermediate in the discovery and development of new therapeutic agents.
Chemical Reactivity and Transformation Pathways of 3 Fluoro 4 P Tolyloxy Aniline
Reactivity of the Primary Aromatic Amine Functional Group
The primary aromatic amine (-NH₂) group is a dominant functional group that largely governs the reactivity of 3-Fluoro-4-(p-tolyloxy)aniline. Its nucleophilic character and its ability to activate the aromatic ring are central to its chemical transformations.
Nucleophilic Reactions (e.g., Amide Formation, Schiff Base Condensation)
The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling it to participate in a variety of reactions.
Amide Formation: this compound readily reacts with carboxylic acids and their derivatives (such as acid chlorides and anhydrides) to form stable amide linkages. This reaction is fundamental in peptide synthesis and for the introduction of acyl groups to modify the electronic and steric properties of the molecule. The reaction with an acid chloride, for instance, typically proceeds under basic conditions to neutralize the HCl byproduct.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Acetyl chloride | N-(3-Fluoro-4-(p-tolyloxy)phenyl)acetamide | Aprotic solvent, base (e.g., pyridine, triethylamine) |
| This compound | Benzoic acid | N-(3-Fluoro-4-(p-tolyloxy)phenyl)benzamide | Coupling agent (e.g., DCC, EDC) |
Schiff Base Condensation: In the presence of aldehydes or ketones, this compound undergoes a condensation reaction to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are important intermediates in various synthetic pathways and are also investigated for their biological activities. A similar compound, 3-fluoro-4-morpholinoaniline (B119058), is known to react with aldehydes to form Schiff bases ossila.com.
| Reactant | Reagent | Product | Reaction Conditions |
| This compound | Benzaldehyde | (E)-N-Benzylidene-3-fluoro-4-(p-tolyloxy)aniline | Acid catalyst (e.g., p-toluenesulfonic acid), removal of water |
| This compound | Acetone (B3395972) | N-(propan-2-ylidene)-3-fluoro-4-(p-tolyloxy)aniline | Acid catalyst, removal of water |
Electrophilic Aromatic Substitution on the Aniline (B41778) Ring
The amine group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself. byjus.com In this compound, the positions ortho to the amine group are C2 and C6. The para position is occupied by the p-tolyloxy group. Therefore, electrophilic substitution is expected to occur primarily at the C2 and C6 positions. However, the strong activating nature of the amine can lead to polysubstitution and side reactions, particularly under harsh acidic conditions where the amine can be protonated to form a deactivating anilinium ion. libretexts.org To control the reactivity and achieve monosubstitution, the amine group is often protected by acetylation to form an amide. The amide is still an ortho, para-director but is less activating than the free amine. ucalgary.ca
The directing effects of the other substituents must also be considered. The fluoro group is a deactivating ortho, para-director, while the p-tolyloxy group is an activating ortho, para-director. The powerful activating effect of the amine group is expected to dominate, directing substitution to the positions ortho to it.
Diazotization and Subsequent Transformations
Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.comresearchgate.net This process is known as diazotization.
The resulting diazonium salt, 3-fluoro-4-(p-tolyloxy)benzenediazonium chloride, is a versatile intermediate that can undergo a wide range of subsequent transformations, known as Sandmeyer and related reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a variety of nucleophiles.
Table of Potential Diazonium Salt Transformations:
| Reagent | Product Functional Group |
| CuCl/HCl | -Cl |
| CuBr/HBr | -Br |
| CuCN/KCN | -CN |
| KI | -I |
| HBF₄, then heat | -F |
| H₃PO₂ | -H |
| H₂O, heat | -OH |
These reactions provide a powerful synthetic route to introduce a wide array of functional groups onto the aromatic ring, which would be difficult to achieve through direct electrophilic substitution.
Reactivity and Influence of the Fluoro Substituent
The fluorine atom at the C3 position significantly influences the reactivity of the aromatic ring through both inductive and resonance effects.
Activation/Deactivation Effects on Aromatic Rings
The fluorine atom exhibits a dual electronic effect.
Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect deactivates the ring towards electrophilic aromatic substitution. libretexts.org
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be donated to the aromatic pi-system through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions, and is an activating effect. youtube.com
Potential for Further Halogenation or Selective Functionalization
The presence of a fluorine atom can influence further substitution reactions. While the existing substituents will primarily direct incoming electrophiles, the electronic environment created by the fluorine atom can be exploited for selective functionalization.
Further Halogenation: The halogenation of fluoroanilines can be achieved using various halogenating agents. google.com The directing effects of the existing groups will determine the position of the new halogen. In this compound, the strong activating effect of the amine group would likely direct further halogenation to the C2 or C6 positions.
Selective Functionalization: The carbon-fluorine bond is generally very strong and not easily cleaved. However, in polyfluoroaromatic systems, fluorine can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAAr) mechanism. nih.gov In the case of this compound, which is not highly electron-deficient, such a reaction is unlikely to occur at the fluorine-bearing carbon unless there is further activation, for example, by a strongly electron-withdrawing group introduced elsewhere on the ring. The fluorine substituent may, however, influence the regioselectivity of metal-catalyzed cross-coupling reactions or directed ortho-metalation reactions.
Reactivity of the p-Tolyloxy Ether Linkage
The p-tolyloxy ether linkage in this compound is a diaryl ether bond. Generally, diaryl ethers are known for their high stability due to the strong C-O bonds. Cleavage of such bonds typically requires harsh reaction conditions or specific catalytic activation. While general methodologies for the cleavage of diaryl ethers exist, including nucleophilic aromatic substitution, hydrogenolysis, and various metal-catalyzed processes, no studies have been specifically reported for this compound.
The electronic properties of the aniline ring, influenced by the fluoro and amino substituents, would theoretically impact the reactivity of the ether linkage. The fluorine atom, being electron-withdrawing, and the amino group, being electron-donating, create a complex electronic environment that could influence the susceptibility of the C-O bond to cleavage under specific conditions. However, without experimental data, any discussion on the specific reactivity of the p-tolyloxy ether linkage in this compound remains speculative.
Transition Metal-Catalyzed Coupling Reactions Involving this compound Derivatives
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The utility of this compound as a substrate in such reactions would depend on its ability to be functionalized with reactive groups amenable to these transformations.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst. For this compound to participate in this reaction as the nucleophilic partner, it would first need to be converted into a boronic acid or a boronic ester derivative. This would typically involve the introduction of a halogen at a specific position on the aniline ring, followed by a metal-halogen exchange and subsequent reaction with a boron electrophile.
A search of the scientific literature reveals no published synthesis of a boronic acid derivative of this compound. While methods for the borylation of fluorinated anilines are known, the specific application to this compound has not been documented. Consequently, there are no available research findings or data tables detailing the conditions or outcomes of Suzuki-Miyaura coupling reactions involving a boronic acid derivative of this compound.
A variety of other cross-coupling reactions could potentially be employed for the functionalization of this compound derivatives. These include, but are not limited to, the Buchwald-Hartwig amination for C-N bond formation and the Ullmann condensation for C-O bond formation. These reactions typically involve the coupling of an aryl halide or triflate with an amine or an alcohol, respectively.
For this compound to be utilized in these reactions, it would likely first be halogenated. The resulting halo-derivative could then, in principle, undergo coupling with various nucleophiles. However, a thorough review of the literature indicates a lack of studies reporting the use of this compound or its derivatives in such cross-coupling methodologies. Therefore, no specific research findings or data tables can be presented for C-C and C-heteroatom bond formation using this compound.
Derivatization Strategies and Synthesis of Novel Analogs Incorporating the 3 Fluoro 4 P Tolyloxy Aniline Moiety
Synthesis of Nitrogen-Containing Heterocyclic Systems
The primary amino group of 3-fluoro-4-(p-tolyloxy)aniline serves as a key functional handle for the construction of various nitrogen-containing heterocycles. Established synthetic methodologies can be readily adapted to utilize this specific aniline (B41778) derivative, leading to novel compounds with tailored properties.
The synthesis of benzimidazole (B57391) derivatives from this compound first requires its conversion to an appropriate o-phenylenediamine (B120857) derivative, such as 1-amino-2-nitro-4-fluoro-5-(p-tolyloxy)benzene, followed by reduction of the nitro group. The resulting 4-fluoro-5-(p-tolyloxy)benzene-1,2-diamine can then be cyclized with various reagents. A common and effective method is the Phillips condensation, which involves reacting the diamine with an aldehyde. semanticscholar.orgsemanticscholar.org This reaction is often catalyzed by acids or oxidizing agents to facilitate cyclization and subsequent aromatization to the benzimidazole core. organic-chemistry.org The choice of aldehyde introduces diversity at the 2-position of the benzimidazole ring.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative for producing such derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov For instance, the reaction of a substituted o-phenylenediamine with an aromatic aldehyde can be carried out in a solvent like DMF under microwave irradiation to yield the corresponding 2-aryl-benzimidazole. nih.gov
Table 1: General Synthesis of 2-Substituted Benzimidazoles
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Fluoro-5-(p-tolyloxy)benzene-1,2-diamine | Aromatic Aldehyde (R-CHO) | H₂O₂/HCl | Acetonitrile | Room Temp | 2-Aryl-5-fluoro-6-(p-tolyloxy)-1H-benzo[d]imidazole | Excellent |
| 4-Fluoro-5-(p-tolyloxy)benzene-1,2-diamine | Carboxylic Acid (R-COOH) | NH₄Cl | Ethanol | 80-90°C | 2-Alkyl/Aryl-5-fluoro-6-(p-tolyloxy)-1H-benzo[d]imidazole | 72-90 |
| 4-Fluoro-5-(p-tolyloxy)benzene-1,2-diamine | Methyl-4-formylbenzoate | Sodium disulfite | DMF | Microwave, 240°C | Methyl 4-(5-fluoro-6-(p-tolyloxy)-1H-benzo[d]imidazol-2-yl)benzoate | ~85 |
The Doebner reaction provides a direct and versatile route to quinoline-4-carboxylic acids from anilines. wikipedia.org This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. researchgate.net Applying this method, this compound can be reacted with a variety of aldehydes and pyruvic acid, typically under reflux in a solvent like ethanol, to generate novel 6-fluoro-7-(p-tolyloxy)quinoline-4-carboxylic acids. nih.gov The reaction proceeds through the formation of an imine, followed by reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to the aromatic quinoline (B57606) ring. wikipedia.org A recent modification, the Doebner hydrogen-transfer reaction, has improved yields for anilines bearing electron-withdrawing groups. nih.gov
Table 2: Representative Doebner Synthesis of Quinoline Derivatives
| Aniline | Aldehyde | Reagent | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Benzaldehyde | Pyruvic Acid | Ethanol | Reflux | 6-Fluoro-2-phenyl-7-(p-tolyloxy)quinoline-4-carboxylic acid | Good |
| This compound | 4-Methoxybenzaldehyde | Pyruvic Acid | Ethanol | Reflux | 6-Fluoro-2-(4-methoxyphenyl)-7-(p-tolyloxy)quinoline-4-carboxylic acid | Good |
| This compound | Thiophene-2-carbaldehyde | Pyruvic Acid | Ethanol | Reflux | 6-Fluoro-7-(p-tolyloxy)-2-(thiophen-2-yl)quinoline-4-carboxylic acid | Good |
Salicylanilides are synthesized through the condensation of a salicylic (B10762653) acid derivative with an aniline. To prepare analogs incorporating the this compound moiety, a direct amidation reaction can be employed. This typically involves reacting this compound with a substituted salicylic acid in the presence of a coupling agent or after converting the carboxylic acid to a more reactive species like an acyl chloride. A common method involves heating a mixture of the salicylic acid, the aniline, and a dehydrating agent such as phosphorus trichloride (B1173362) in an inert solvent. nih.gov This approach allows for the synthesis of a library of N-(3-fluoro-4-(p-tolyloxy)phenyl)-2-hydroxybenzamides, where substitutions on the salicylic acid ring can be varied to modulate biological activity.
Table 3: General Synthesis of Salicylanilide Derivatives
| Aniline | Salicylic Acid Derivative | Coupling/Condensing Agent | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| This compound | 2-Hydroxy-5-nitrobenzoic acid | PCl₃ | Toluene | Heating | N-(3-Fluoro-4-(p-tolyloxy)phenyl)-2-hydroxy-5-nitrobenzamide |
| This compound | 3,5-Dichlorosalicylic acid | PCl₃ | Xylene | Heating | N-(3-Fluoro-4-(p-tolyloxy)phenyl)-3,5-dichloro-2-hydroxybenzamide |
| This compound | Salicyloyl chloride | Triethylamine | Dichloromethane | Room Temp | N-(3-Fluoro-4-(p-tolyloxy)phenyl)-2-hydroxybenzamide |
Symmetrically substituted 1,3,5-triazines (s-triazines) are readily synthesized from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially displaced by various nucleophiles in a temperature-controlled manner. rasayanjournal.co.in To incorporate the this compound moiety, it can be used as a nucleophile to displace one, two, or all three chlorine atoms. nih.gov
The first substitution is typically carried out at a low temperature (0-5 °C) in a solvent like acetone (B3395972) with a base (e.g., NaHCO₃ or K₂CO₃) to neutralize the HCl byproduct. rasayanjournal.co.in Subsequent substitutions with other amines or nucleophiles require progressively higher temperatures. This stepwise approach allows for the creation of unsymmetrical triazine derivatives with diverse functionalities.
Table 4: Stepwise Synthesis of Substituted s-Triazine Derivatives
| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Cyanuric Chloride | This compound | NaHCO₃ | Acetone | 0-5 | 2-Chloro-4,6-bis(3-fluoro-4-(p-tolyloxy)anilino)-1,3,5-triazine |
| 2,4-Dichloro-6-(3-fluoro-4-(p-tolyloxy)anilino)-1,3,5-triazine | Morpholine (B109124) | K₂CO₃ | THF | Room Temp | 2-Chloro-4-morpholino-6-(3-fluoro-4-(p-tolyloxy)anilino)-1,3,5-triazine |
| 2-Chloro-4-morpholino-6-(3-fluoro-4-(p-tolyloxy)anilino)-1,3,5-triazine | Piperidine | K₂CO₃ | THF | Reflux | 2-Morpholino-4-piperidino-6-(3-fluoro-4-(p-tolyloxy)anilino)-1,3,5-triazine |
The synthesis of pyrimidine (B1678525) derivatives can be achieved through various condensation reactions. One common approach is the reaction of a β-dicarbonyl compound (or its equivalent) with a guanidine (B92328) or amidine derivative. To incorporate the this compound moiety, it can be used to synthesize a key intermediate. For example, the aniline can be converted into a substituted urea (B33335) or guanidine, which is then cyclized with a suitable three-carbon unit like a β-ketoester to form the pyrimidine ring.
Alternatively, dichloropyrimidines can serve as electrophilic scaffolds, analogous to cyanuric chloride. This compound can act as a nucleophile to displace one or both chlorine atoms from a starting material like 2,4-dichloropyrimidine, leading to aminopyrimidine derivatives.
Table 5: Illustrative Synthesis of Aminopyrimidine Derivatives
| Electrophile | Nucleophile | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine | This compound | K₂CO₃ | DMF | Heating | 2-Chloro-N-(3-fluoro-4-(p-tolyloxy)phenyl)pyrimidin-4-amine |
| 2-Chloro-N-(3-fluoro-4-(p-tolyloxy)phenyl)pyrimidin-4-amine | 4-Aminophenol | Et₃N | n-BuOH | Reflux | N⁴-(3-Fluoro-4-(p-tolyloxy)phenyl)-N²-(4-hydroxyphenyl)pyrimidine-2,4-diamine |
Design and Synthesis of Radioligands and Imaging Probes from Analogs
The phenoxyaniline (B8288346) scaffold is a known pharmacophore for various biological targets, and its derivatives are attractive candidates for the development of radioligands for Positron Emission Tomography (PET). PET is a highly sensitive molecular imaging technique that requires probes labeled with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F). nih.gov
An analog of this compound, specifically a 2-phenoxyaniline (B124666) derivative, has been successfully developed into an ¹⁸F-labeled radioligand for imaging the peripheral benzodiazepine (B76468) receptor (PBR), now known as the translocator protein (TSPO), which is a biomarker for neuroinflammation. nih.gov The synthesis strategy involved creating a precursor molecule suitable for a one-step radiofluorination reaction.
In the case of the reported ligand, [¹⁸F]N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline, the radiosynthesis does not involve labeling the stable aromatic fluorine atom of the core structure. Instead, a bromoacetyl precursor, N-bromoacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline, was synthesized. This precursor undergoes a highly efficient nucleophilic substitution reaction with cyclotron-produced [¹⁸F]fluoride ion to attach the [¹⁸F]fluoroacetyl group in the final step. nih.gov This late-stage fluorination is advantageous as it minimizes handling of radioactivity and maximizes the specific activity of the final product. This synthetic approach demonstrates a viable pathway for converting high-affinity ligands based on the fluoro-aryloxy-aniline scaffold into valuable PET imaging agents.
Synthesis of Conformationally Restricted or Flexible Analogs
The spatial arrangement of a molecule, or its conformation, is critical to its interaction with biological targets or its organization in advanced materials. Synthesizing analogs of this compound with either reduced or enhanced conformational freedom is a key strategy for developing molecules with optimized properties.
Conformationally Restricted Analogs
Restricting the conformational flexibility of the this compound moiety can lock the molecule into a specific, potentially more active, spatial orientation. This is often achieved by incorporating the scaffold into a more rigid structure, such as a macrocycle or a fused heterocyclic system.
One common strategy for inducing conformational rigidity is macrocyclization. nih.gov This involves linking two points of the molecule or a derivative thereof to form a large ring. For instance, the aniline nitrogen and a position on one of the aromatic rings could be tethered together. A hypothetical approach could involve a multi-step synthesis starting with the functionalization of the aniline nitrogen and a remote position on the phenoxy ring with reactive groups (e.g., an amine and a carboxylic acid, or two olefinic chains). A subsequent intramolecular reaction, such as macrolactamization or a ring-closing metathesis (RCM), would then form the macrocyclic structure. nih.gov The size and nature of the linking chain can be varied to precisely control the resulting geometry.
Another approach is the creation of fused polycyclic systems. By building additional rings onto the aniline or phenoxy core, the number of rotatable bonds is reduced, leading to a more planar and rigid structure. For example, a Pictet-Spengler or Fischer indole (B1671886) synthesis could be adapted to use a derivative of this compound to construct new heterocyclic rings fused to the aniline portion of the molecule. The synthesis of conformationally constrained pyrrolidines from different precursors demonstrates how rigid bicyclic systems can be constructed to mimic specific conformers of more flexible molecules. nih.gov
Flexible Analogs
Conversely, increasing the flexibility of the molecule can allow it to adapt to different binding sites or improve properties like solubility. This is typically accomplished by introducing flexible linkers or side chains.
A straightforward strategy for synthesizing flexible analogs is the N-alkylation of the primary amine. researchgate.net Attaching long alkyl or polyether chains to the nitrogen atom introduces multiple rotatable single bonds, significantly increasing the molecule's degrees of freedom. These reactions can be performed using various alkylating agents in the presence of a suitable base. researchgate.net Similarly, flexible chains can be appended to either of the aromatic rings via reactions such as etherification or carbon-carbon bond-forming cross-coupling reactions, provided the rings are appropriately pre-functionalized.
The following table summarizes conceptual strategies for modifying the conformational properties of the this compound scaffold.
| Analog Type | Synthetic Strategy | Key Reaction Type | Expected Outcome |
| Conformationally Restricted | Macrocyclization | Macrolactamization, Ring-Closing Metathesis (RCM) | Scaffold integrated into a large ring, reducing rotational freedom. |
| Conformationally Restricted | Fused Ring Formation | Pictet-Spengler, Fischer Indole Synthesis | Creation of rigid polycyclic systems. |
| Flexible | N-Alkylation | Nucleophilic Substitution | Addition of flexible chains to the amine group. |
| Flexible | Side-Chain Addition | Etherification, Cross-Coupling | Attachment of flexible linkers to aromatic rings. |
Regioselective Functionalization and Modification Strategies
Regioselective reactions are crucial for ensuring that modifications to the this compound core occur at specific, desired positions. The inherent directing effects of the substituents on the aniline ring—the strongly activating amino group (-NH₂), the deactivating but ortho-, para-directing fluoro group (-F), and the activating ortho-, para-directing tolyloxy group (-OAr)—govern the outcome of electrophilic aromatic substitutions.
The primary amine is a powerful activating group and a strong ortho, para-director. The tolyloxy group is also activating and ortho, para-directing. The fluorine atom is deactivating via induction but is also an ortho, para-director due to resonance. The positions on the aniline ring are numbered starting from the carbon bearing the amino group as C1. The positions ortho to the amine (C2 and C6) and para to the amine (C4) are therefore activated. However, the C4 position is already substituted with the tolyloxy group, and the C3 position is substituted with fluorine. The most activated positions for electrophilic attack are C2, C5, and C6. The directing effects are combined as follows:
Amino group (-NH₂ at C1): Strongly activating; directs ortho (C2, C6) and para (C4).
Fluoro group (-F at C3): Deactivating (inductive), but ortho, para-directing (resonance); directs to C2 and C4.
Tolyloxy group (-OAr at C4): Activating (resonance); directs ortho (C3, C5).
Considering these combined effects, the C5 position is strongly activated by the ortho-directing tolyloxy group and is not sterically hindered. The C2 position is activated by the ortho-directing amino group and the ortho-directing fluoro group. Therefore, electrophilic substitution is most likely to occur at the C2 or C5 positions.
Electrophilic Aromatic Substitution
Halogenation: Regioselective halogenation (e.g., bromination or chlorination) can introduce additional functional handles. Given the electronic directing effects, substitution is predicted to occur preferentially at positions ortho or para to the strongest activating groups, primarily the amino and tolyloxy groups. General methods for the regioselective C-H halogenation of substituted anilides and other quinoline derivatives often employ specific catalysts to achieve high site-selectivity, which could be adapted for this scaffold. grafiati.com
Nitration: The introduction of a nitro group via electrophilic nitration provides a versatile intermediate that can be subsequently reduced to an amine or used in other transformations. For aniline derivatives, nitration conditions must be chosen carefully to avoid oxidation. The use of reagents like bismuth nitrate (B79036) pentahydrate has been shown to favor ortho-nitration in some anilines. researchgate.net For this compound, nitration would likely be directed to the C2 or C5 position.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation allows for the introduction of carbon-based substituents. Highly electron-rich anilines can undergo regioselective Friedel-Crafts alkylation. For example, the reaction of 3,5-dimethoxyaniline (B133145) with aldehydes in the presence of trifluoroacetic acid and a reducing agent results in highly regioselective para-alkylation. researchgate.net A similar strategy could potentially lead to selective functionalization at the C5 position of this compound.
Modification of the Amino Group
The primary amino group is a key site for modification.
N-Acylation and N-Sulfonylation: The amine can be readily converted to amides or sulfonamides. These reactions are highly regioselective for the nitrogen atom and can alter the electronic properties of the molecule. For instance, the synthesis of sulfonamide derivatives of the related 3-fluoro-4-morpholinoaniline (B119058) has been reported as a strategy for creating new antimicrobial agents. researchgate.net
N-Alkylation: As mentioned previously, direct alkylation of the amine provides access to secondary and tertiary amines. researchgate.net
The table below outlines potential regioselective functionalization reactions for this compound, with predicted outcomes based on established chemical principles.
| Reaction Type | Reagent/Conditions | Target Site | Predicted Product Structure |
| Bromination | Br₂ / Acetic Acid | Aromatic Ring (C2 or C5) | 2-Bromo-5-fluoro-4-(p-tolyloxy)aniline or 5-Bromo-3-fluoro-4-(p-tolyloxy)aniline |
| Nitration | Bi(NO₃)₃·5H₂O / Acetic Anhydride | Aromatic Ring (C2 or C5) | 3-Fluoro-2-nitro-4-(p-tolyloxy)aniline or 3-Fluoro-5-nitro-4-(p-tolyloxy)aniline |
| Friedel-Crafts Acylation | Acetyl Chloride / AlCl₃ | Aromatic Ring (C5) | 1-(2-Amino-6-fluoro-5-(p-tolyloxy)phenyl)ethan-1-one |
| N-Acylation | Acetic Anhydride / Pyridine | Amino Group | N-(3-Fluoro-4-(p-tolyloxy)phenyl)acetamide |
| N-Sulfonylation | p-Toluenesulfonyl chloride / Base | Amino Group | N-(3-Fluoro-4-(p-tolyloxy)phenyl)-4-methylbenzenesulfonamide |
Advanced Characterization and Structural Elucidation of 3 Fluoro 4 P Tolyloxy Aniline and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Confirmation
Spectroscopic methods are fundamental to confirming the molecular structure of a compound like 3-Fluoro-4-(p-tolyloxy)aniline. Each technique provides unique insights into the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for full structural assignment.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings, the methyl protons of the tolyl group, and the amine protons. The protons on the fluoro-substituted ring would exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atoms bonded to fluorine would show a large coupling constant (J-coupling), which is characteristic of carbon-fluorine bonds. The chemical shifts would confirm the presence of aromatic carbons, the ether linkage, and the methyl group.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. For this compound, a single resonance would be expected, with its chemical shift and coupling to adjacent protons providing definitive evidence for its position on the aniline (B41778) ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |
|---|---|---|
| ¹H | 6.5 - 7.5 | Complex multiplets for aromatic protons due to H-H and H-F coupling. |
| 3.5 - 5.0 | Broad singlet for NH₂ protons. | |
| ~2.3 | Singlet for the tolyl CH₃ group. | |
| ¹³C | 110 - 160 | Multiple signals for aromatic carbons. Carbon attached to fluorine will show a large ¹JCF coupling. |
| ~20 | Signal for the tolyl CH₃ carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H (Amine) | 3300 - 3500 | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Methyl) | 2850 - 2960 | Stretching |
| C=C (Aromatic) | 1500 - 1600 | Ring stretching |
| C-O (Ether) | 1200 - 1250 | Asymmetric stretching |
| C-F (Aryl Fluoride) | 1100 - 1200 | Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₃H₁₂FNO), the expected molecular weight is approximately 217.24 g/mol .
MS: In a standard mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight. Fragmentation patterns would likely involve the cleavage of the ether bond and loss of the methyl group.
HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₃H₁₂FNO, the calculated exact mass would be used to confirm the molecular formula with a high degree of confidence.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z Value | Information Provided |
|---|---|---|
| MS (EI) | ~217 | Molecular Ion (M⁺) |
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. It would also reveal any significant intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the solid-state properties of the compound. To date, no public crystal structure data for this specific compound appears to be available.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.
Table 4: Calculated Elemental Composition of this compound (C₁₃H₁₂FNO)
| Element | Symbol | Atomic Weight | Calculated Percentage |
|---|---|---|---|
| Carbon | C | 12.01 | 71.87% |
| Hydrogen | H | 1.01 | 5.57% |
| Fluorine | F | 19.00 | 8.75% |
| Nitrogen | N | 14.01 | 6.45% |
Experimental values from an elemental analyzer would be expected to be in close agreement (typically within ±0.4%) with these calculated percentages to verify the purity and elemental composition of a synthesized sample.
Preclinical Research Applications and Biological Activity of 3 Fluoro 4 P Tolyloxy Aniline Derivatives
Receptor Binding and Agonist/Antagonist Activities
Translocator Protein (TSPO) Imaging in Animal Models
While specific derivatives of 3-fluoro-4-(p-tolyloxy)aniline are not prominently documented as TSPO ligands, the broader chemical class of phenoxy-phenyl and diaryl ether compounds is a cornerstone for the development of second- and third-generation TSPO radioligands. nih.govnih.gov TSPO is an 18 kDa protein located on the outer mitochondrial membrane that is significantly upregulated in activated microglia and astrocytes during neuroinflammation. nih.gov This makes it a valuable biomarker for imaging the progression of central nervous system (CNS) disorders. nih.gov
In animal models of neurological diseases such as stroke, Alzheimer's disease, and multiple sclerosis, Positron Emission Tomography (PET) imaging with TSPO-targeted radiotracers is used to visualize and quantify neuroinflammatory processes. nih.gov Ligands like [¹⁸F]PBR111 and [¹⁸F]GE-180, which contain diaryl ether-like structures, have shown utility in preclinical models by offering improved imaging properties and specific signals in areas of inflammation compared to older agents. nih.gov These studies in animal models are crucial for understanding the role of neuroinflammation in disease pathogenesis and for evaluating the efficacy of anti-inflammatory therapies.
VLA-4 Integrin Antagonism
Very Late Antigen-4 (VLA-4), an integrin protein expressed on leukocytes, plays a critical role in cell adhesion and the migration of inflammatory cells to sites of inflammation. researchgate.net Antagonists of VLA-4 are therefore of significant interest for treating chronic inflammatory diseases. researchgate.net Although preclinical research focusing specifically on derivatives of this compound as VLA-4 antagonists is not extensively reported, the field is dominated by small molecules and peptidomimetics, often based on phenylalanine derivatives. researchgate.netnih.gov
These antagonists are designed to disrupt the interaction between VLA-4 and its endothelial ligand, the vascular cell adhesion molecule-1 (VCAM-1). researchgate.net In various animal models of inflammatory conditions like asthma and multiple sclerosis, VLA-4 antagonists have demonstrated efficacy in reducing the infiltration of inflammatory cells into tissues. researchgate.net The development of potent and orally available small-molecule VLA-4 antagonists remains an active area of research.
Free Fatty Acid Receptor 4 (FFA4) Agonism
The Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, is a G protein-coupled receptor that is activated by long-chain fatty acids and is implicated in metabolic regulation and anti-inflammatory processes. nih.govnih.gov As such, FFA4 has emerged as an attractive target for developing treatments for type 2 diabetes and other metabolic disorders. nih.gov
Research into compounds structurally related to this compound has identified potent and selective FFA4 agonists. A study focused on 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives, which share the core phenoxy-phenyl structure, led to the identification of several active compounds. researchgate.net The compound designated 1g was found to be the most potent FFA4 agonist in this series, with a pEC₅₀ of 5.81, and it exhibited over 64-fold selectivity against the related receptor, FFA1. researchgate.net In preclinical evaluations, compound 1g was shown to dose-dependently reduce blood glucose levels. researchgate.net
| Compound | FFA4 pEC₅₀ | FFA1 pEC₅₀ | Selectivity (FFA1/FFA4) |
|---|---|---|---|
| 1g | 5.81 ± 0.04 | <4.0 | >64-fold |
| 2m | 5.66 ± 0.04 | <4.0 | >46-fold |
Structure-Activity Relationship (SAR) Studies and Ligand Design
The design and optimization of ligands based on the 3-fluoro-4-(aryloxy)aniline scaffold are guided by detailed studies of their structure-activity relationships.
Elucidation of Pharmacophoric Requirements for Biological Activity
Pharmacophore modeling helps to identify the key molecular features required for a compound to bind to its biological target.
VLA-4 Integrin Antagonism : For small-molecule VLA-4 antagonists, a common pharmacophore model includes features such as two hydrogen bond acceptors and three hydrophobic regions. nih.gov These features mimic the binding of the natural ligand. The core structure often involves a central scaffold from which hydrophobic groups and a carboxylic acid (or a bioisostere) are projected to interact with specific pockets and a metal ion in the receptor's binding site. nih.gov
Free Fatty Acid Receptor 4 (FFA4) Agonism : SAR studies on FFA4 agonists, such as the 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives, have revealed critical pharmacophoric elements. The carboxylic acid group is essential for activity, mimicking the endogenous fatty acid ligands. researchgate.net The phenoxy-phenyl scaffold serves to correctly position the substituents, where modifications on the terminal phenyl ring significantly influence potency and selectivity. researchgate.net For instance, in the most potent compounds from one study, specific substitution patterns on this ring were crucial for high agonistic activity. researchgate.net
Rational Design and Optimization of Novel Lead Compounds
Rational design involves the iterative process of designing, synthesizing, and testing new compounds based on an understanding of the target structure and SAR.
The development of FFA4 agonists provides a clear example of this process. Researchers designed and synthesized two series of compounds based on a phenoxy-phenyl scaffold but with different chemical linkers (an ether vs. a sulfonamide). researchgate.net By comparing the biological activity of these series, they could determine the optimal linker and substitution patterns for both potency and selectivity. This systematic approach led to the identification of lead compounds like 1g , which showed promising activity and selectivity profiles suitable for further preclinical development. researchgate.net
Exploration of Quantitative Structure-Activity Relationships (QSAR)
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR study for this compound derivatives was not identified for the targets above, a study on piperazinyl phenylalanine derivatives as VLA-4 inhibitors provides insight into the application of this method for a relevant target class. nih.gov
In this study, a QSAR model was developed that successfully correlated structural descriptors with VLA-4/VCAM-1 inhibitory activity. nih.gov The model demonstrated good predictive ability and highlighted the importance of several key molecular descriptors:
SaaNE-index : A descriptor related to the presence of nitrogen atoms in an aromatic environment, which was found to be unfavorable for activity. nih.gov
SsCl-count : The number of chlorine atoms, which was positively correlated with inhibitory activity. nih.gov
slogP : A measure of lipophilicity, which was found to be detrimental to activity. nih.gov
4PathCount : A topological descriptor that reflects the molecular branching, which was found to favor activity. nih.gov
These findings suggest that for this class of VLA-4 inhibitors, increasing the count of specific halogen atoms and particular skeletal features, while controlling lipophilicity and the number of aromatic nitrogens, could lead to more potent compounds.
| Parameter | Value | Description |
|---|---|---|
| r² | 0.85 | Squared correlation coefficient (goodness of fit) |
| q² | 0.76 | Cross-validated correlation coefficient (internal predictive ability) |
| pred_r² | 0.42 | Predicted r² for external test set (external predictive ability) |
Conclusion and Future Research Perspectives
Summary of the Current Academic Contributions of 3-Fluoro-4-(p-tolyloxy)aniline in Research
This compound is a fluorinated aromatic amine that has emerged as a compound of interest in medicinal chemistry. Its structural features, including a fluoro-substituted aniline (B41778) ring linked to a p-tolyloxy group, provide a scaffold for the development of novel therapeutic agents. While research on this specific molecule is not as extensive as that for some other aniline derivatives, its role as a key intermediate in the synthesis of biologically active compounds is noteworthy.
The primary academic contribution of this compound lies in its utility as a building block for creating more complex molecules with potential pharmacological applications. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compounds, properties that are highly desirable in drug design. The p-tolyloxy moiety can also be involved in crucial molecular interactions with biological targets.
Identification of Unexplored Synthetic Pathways and Chemical Transformations
The synthesis of this compound itself and its subsequent chemical transformations represent an area ripe for further exploration. Current synthetic strategies often involve nucleophilic aromatic substitution reactions. However, the development of more efficient, sustainable, and scalable synthetic routes is a key objective for future research. This could include the exploration of novel catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to construct the diaryl ether linkage.
Furthermore, the reactivity of the aniline functional group offers a plethora of opportunities for chemical derivatization. Unexplored transformations could include:
Diazotization followed by various coupling reactions: To introduce a wide range of functional groups.
N-alkylation and N-acylation: To modify the electronic and steric properties of the amine.
Directed ortho-metalation: To functionalize the aniline ring at specific positions.
Investigating these and other chemical transformations will undoubtedly lead to a diverse library of novel compounds derived from this compound.
Future Directions in the Discovery of Novel Biological Activities and Therapeutic Targets
The structural alerts present in this compound suggest its potential to interact with a variety of biological targets. Aniline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties researchgate.net. The specific substitution pattern of this compound may confer unique pharmacological profiles.
Future research should focus on systematically screening this compound and its derivatives against a wide range of biological targets. Potential therapeutic areas to explore include:
Oncology: As inhibitors of protein kinases or other enzymes involved in cancer cell proliferation.
Infectious Diseases: As novel antibacterial or antifungal agents.
Inflammatory Disorders: As modulators of inflammatory pathways.
The identification of specific molecular targets will be crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.
Advancements in Computational Methodologies for Predictive Studies
Computational chemistry can play a pivotal role in accelerating the discovery and development of new drugs based on the this compound scaffold. Advanced computational methodologies can be employed for:
Virtual Screening: To identify potential biological targets by docking the compound into the binding sites of various proteins.
Pharmacophore Modeling: To understand the key structural features required for biological activity and to design new molecules with improved properties.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of new derivatives at an early stage of development, thereby reducing the likelihood of late-stage failures.
The integration of computational and experimental approaches will be essential for efficiently navigating the chemical space around this compound and for prioritizing the synthesis of the most promising candidates.
Potential for Applications Beyond Medicinal Chemistry in Research and Development
While the primary focus has been on its medicinal chemistry applications, the unique electronic and photophysical properties of fluorinated aromatic compounds suggest that this compound and its derivatives could find applications in other areas of research and development.
Potential non-medicinal applications include:
Materials Science: As building blocks for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substitution can influence the energy levels and charge transport properties of these materials.
Agrochemicals: As lead compounds for the development of new herbicides, insecticides, or fungicides.
Chemical Probes: As fluorescent probes for bioimaging applications, leveraging the potential for environmentally sensitive fluorescence that is sometimes observed in fluorinated aromatics.
Exploring these diverse applications will broaden the impact of research on this compound and could lead to the discovery of new and valuable technologies.
Q & A
Basic Question: What are the optimal synthetic routes for 3-Fluoro-4-(p-tolyloxy)aniline, and how can purity be ensured during synthesis?
Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution or coupling reactions. For example, derivatives like 3-fluoro-4-(naphthalen-2-yloxy)aniline (yield: 61%) are synthesized via condensation of fluorinated aniline precursors with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF) . Key steps include:
- Reaction Monitoring : Thin-layer chromatography (TLC) with Rf values (e.g., 0.35 in CH₂Cl₂) to track progress.
- Purification : Column chromatography using gradients like CH₂Cl₂/MeOH (9:1) to isolate the product .
- Purity Validation : NMR (e.g., δ 6.8–7.4 ppm for aromatic protons) and HPLC (≥95% purity) to confirm structural integrity .
Basic Question: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (e.g., δ 6.9–7.3 ppm) due to fluorine coupling; the NH₂ group shows broad signals at δ ~5.2 ppm. ¹³C NMR confirms substituent positions (e.g., C-F at ~160 ppm) .
- IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
- HRMS : Exact mass (e.g., [M+H]⁺ = 204.0699) validates molecular formula (C₁₃H₁₁FNO) .
Advanced Question: How do structural modifications (e.g., substituent changes) influence the biological activity of this compound derivatives?
Answer:
- Fluorine Impact : Fluorine enhances metabolic stability and lipophilicity, improving membrane permeability .
- Phenoxy Group : Substitutions (e.g., morpholine, pyridyl) modulate binding to targets like c-Met kinase. For example, 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline shows IC₅₀ = 12 nM via hydrophobic interactions in kinase pockets .
- Methodology : Use QSAR models to correlate logP/XLogP3 (e.g., ~2.9) with activity .
Advanced Question: What computational strategies are effective for predicting the binding affinity of this compound to biological targets?
Answer:
- Docking Protocols : Tools like Glide (Schrödinger) perform systematic conformational searches, scoring poses using OPLS-AA force fields. Validation via redocking (RMSD < 1 Å in 50% of cases) ensures accuracy .
- MD Simulations : Assess stability of ligand-target complexes (e.g., c-Met kinase) over 100 ns trajectories to identify critical hydrogen bonds (e.g., NH₂⋯Asp1222) .
- Free Energy Calculations : MM-GBSA predicts ΔG binding, with contributions from van der Waals and electrostatic interactions .
Advanced Question: How can researchers resolve contradictions in synthetic yields or biological activity data for derivatives?
Answer:
- Yield Discrepancies : Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For example, replacing DMF with sec-BuOH increased yields from 47% to 65% in piperazinyl derivatives .
- Activity Variability : Use statistical tools (e.g., ANOVA) to analyze SAR datasets. Conflicting IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Exposure Limits : Follow OSHA guidelines (e.g., PEL = 5 mg/m³ for aniline derivatives).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can researchers design experiments to study the environmental degradation of this compound?
Answer:
- Photocatalysis : Use MnFe₂O₄/Zn₂SiO₄ under simulated solar radiation. Box-Behnken design optimizes variables (e.g., pH, catalyst load, UV intensity) .
- Degradation Metrics : Monitor via HPLC (retention time ~4.2 min) and TOC analysis to quantify mineralization .
Advanced Question: What methodologies are used to profile impurities in this compound batches?
Answer:
- LC-MS/MS : Identify trace impurities (e.g., N-alkylated byproducts) using m/z thresholds .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., 3-chloro analogs) to confirm peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
